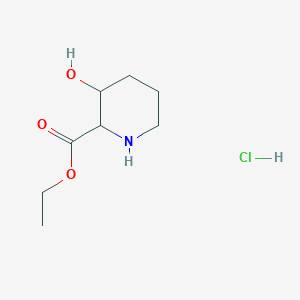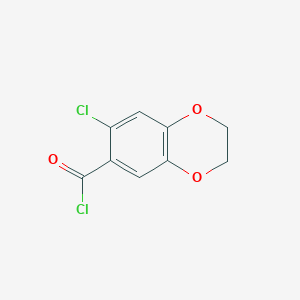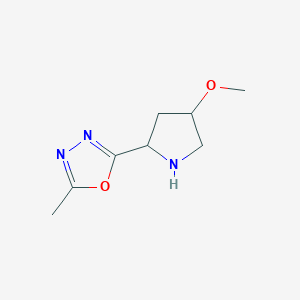![molecular formula C12H16O3 B11716677 (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'(2R)-2-[2-(3,4-diméthoxyphényl)éthyl]oxirane implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la préparation de l'alcool 3,4-diméthoxyphényléthylique.
Époxydation : L'alcool est ensuite soumis à une époxydation en utilisant des réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) ou le peroxyde d'hydrogène en présence d'un catalyseur comme l'isopropylate de titane(IV). Les conditions réactionnelles impliquent généralement un solvant comme le dichlorométhane et sont effectuées à basses températures pour assurer la sélectivité et le rendement.
Méthodes de production industrielle
Dans un environnement industriel, la production de l'(2R)-2-[2-(3,4-diméthoxyphényl)éthyl]oxirane peut impliquer des procédés en continu afin d'améliorer l'efficacité et la capacité de production. L'utilisation de catalyseurs immobilisés et de conditions réactionnelles optimisées peut encore améliorer le rendement et la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
(2R)-2-[2-(3,4-diméthoxyphényl)éthyl]oxirane subit diverses réactions chimiques, notamment :
Oxydation : Le cycle oxirane peut être oxydé pour former des diols en utilisant des réactifs tels que le tétroxyde d'osmium ou le permanganate de potassium.
Réduction : La réduction du cycle oxirane peut produire des alcools, généralement en utilisant des réactifs tels que l'hydrure de lithium aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle oxirane, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courantes
Oxydation : Tétroxyde d'osmium, permanganate de potassium, eau et acétone.
Réduction : Hydrure de lithium aluminium, éther et basses températures.
Substitution : Nucléophiles tels que les amines, les thiols et les alcools en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Diols : Formés à partir de réactions d'oxydation.
Alcools : Formés à partir de réactions de réduction.
Dérivés substitués : Formés à partir de réactions de substitution nucléophile.
Applications De Recherche Scientifique
(2R)-2-[2-(3,4-diméthoxyphényl)éthyl]oxirane possède plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'(2R)-2-[2-(3,4-diméthoxyphényl)éthyl]oxirane implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le cycle oxirane peut subir des réactions d'ouverture de cycle, formant des liaisons covalentes avec des sites nucléophiles sur les protéines et autres biomolécules. Cela peut conduire à la modulation des voies biologiques et à l'exercice de ses effets.
Mécanisme D'action
The mechanism of action of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S)-2-[2-(3,4-diméthoxyphényl)éthyl]oxirane : L'énantiomère du composé ayant des propriétés chimiques similaires mais une activité biologique différente.
2-[2-(3,4-diméthoxyphényl)éthyl]oxirane : Le mélange racémique des deux énantiomères.
2-[2-(3,4-diméthoxyphényl)éthyl]oxétane : Un composé similaire avec un cycle oxétane au lieu d'un cycle oxirane.
Unicité
(2R)-2-[2-(3,4-diméthoxyphényl)éthyl]oxirane est unique en raison de sa stéréochimie spécifique, qui peut influencer sa réactivité et ses interactions avec les cibles biologiques. La présence du groupe 3,4-diméthoxyphényle confère également des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-6-4-9(7-12(11)14-2)3-5-10-8-15-10/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m1/s1 |
Clé InChI |
IYVLJCAIFRGOIA-SNVBAGLBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CC[C@@H]2CO2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCC2CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


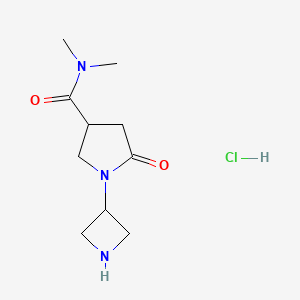
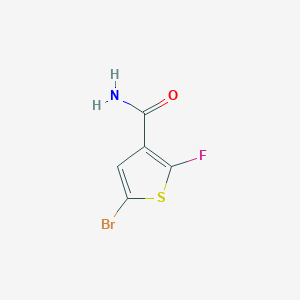
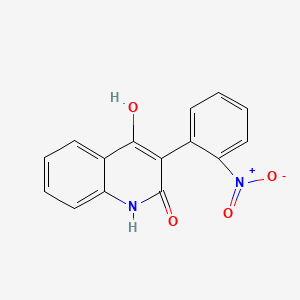
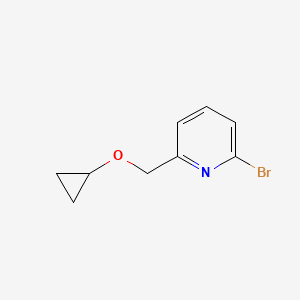



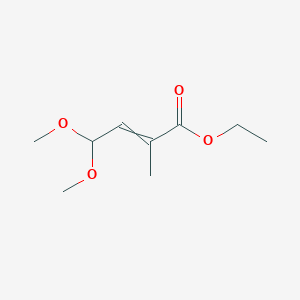
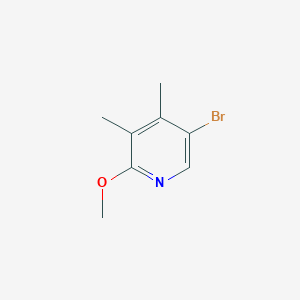
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
